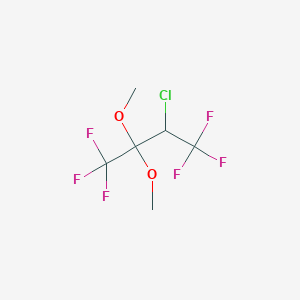
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane, or 3-C-HFDMB, is a highly versatile synthetic compound that has seen a wide range of applications in both industrial and scientific research. It is a colorless, volatile liquid that is characterized by its low boiling point and low vapor pressure. Its unique properties make it a useful reagent for a variety of synthetic and analytical methods, including synthesis of organic compounds, characterization of organic molecules, and extraction of natural products. In addition, 3-C-HFDMB has been used in a variety of biochemical and physiological applications, such as in the study of enzyme kinetics and protein-ligand interactions.
科学的研究の応用
3-C-HFDMB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as it is a low-boiling, volatile liquid that can be used to extract and purify compounds from reaction mixtures. It is also used for the characterization of organic molecules, as it can be used to separate compounds based on their boiling points. In addition, 3-C-HFDMB has been used in the extraction of natural products, such as essential oils and terpenes.
作用機序
3-C-HFDMB is a highly volatile liquid that can be used to extract and purify compounds from reaction mixtures. Its low boiling point and low vapor pressure allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds.
Biochemical and Physiological Effects
3-C-HFDMB has been used in a variety of biochemical and physiological applications. It has been used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. In addition, 3-C-HFDMB has been used to study the effects of various drugs on the human body, as it can be used to isolate and purify drugs from biological samples.
実験室実験の利点と制限
The main advantage of using 3-C-HFDMB in laboratory experiments is its low boiling point and low vapor pressure, which allow it to quickly and efficiently separate components based on their boiling points. In addition, its chlorinated structure makes it an effective reagent for the synthesis of organic compounds. However, 3-C-HFDMB is a highly volatile liquid and must be handled with care, as it can cause irritation to the skin and eyes. In addition, it is not suitable for use in the extraction of highly sensitive compounds, as it can cause them to degrade.
将来の方向性
There are numerous potential future directions for 3-C-HFDMB. It could be used in the development of new synthetic methods and analytical techniques, as it is a highly versatile reagent. In addition, it could be used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to separate components based on their boiling points. Finally, it could be used in the development of new drugs and medicines, as it can be used to isolate and purify drugs from biological samples.
合成法
3-C-HFDMB is synthesized by the reaction of 1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane (HFDMB) with a chlorinating agent, such as chlorine or sulfur dichloride. The reaction is typically carried out at low temperatures in an inert atmosphere, such as nitrogen or argon. The resulting product is a colorless liquid with a boiling point of 25.3°C and a vapor pressure of 0.0086 mmHg at 25°C.
特性
IUPAC Name |
3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPVASNAAINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





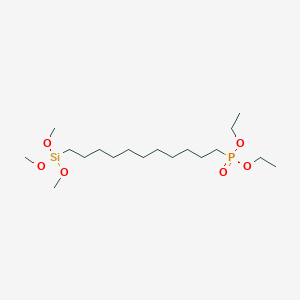
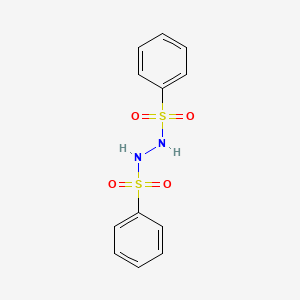
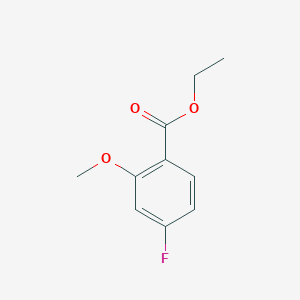

![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)
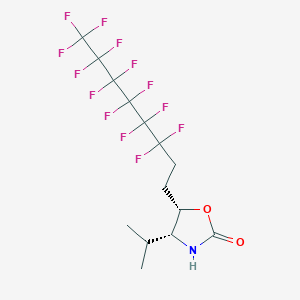
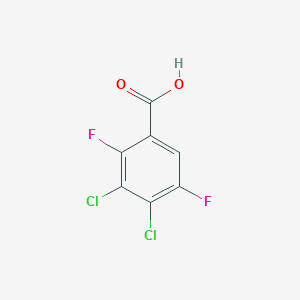
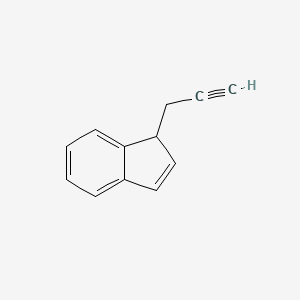
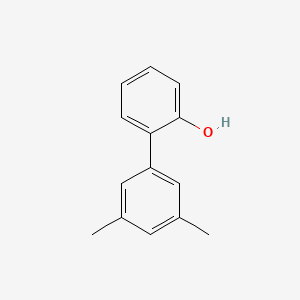
![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)